4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol
Description
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (CAS: 1860790-55-1) is an organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 1-(aminomethyl)cyclopropyl group. The cyclopropane moiety introduces steric constraints and ring strain, while the oxane ring provides conformational flexibility. Its structural uniqueness lies in the fusion of a strained cyclopropane with a polar oxane-alcohol system, which may influence solubility, metabolic stability, and binding interactions .
Properties
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLZZSCXVDYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol typically involves the reaction of cyclopropylamine with an appropriate oxan-4-ol precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-4-one derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues from the Same Chemical Family
lists several analogs with variations in ring size, substituents, and cyclopropane positioning:
| Compound Name (CAS or ID) | Key Structural Differences | Implications | References |
|---|---|---|---|
| 4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol (A1120919) | Methyl group at oxane 2-position | Increased steric hindrance; altered solubility | |
| 4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol (A1120925) | Oxepane (7-membered ring) instead of oxane | Enhanced flexibility; lower ring strain | |
| 4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol (A1121118) | Cyclobutyl instead of cyclopropyl | Reduced ring strain; altered pharmacokinetics | |
| 1-(Aminomethyl)cyclopropylmethanol (A1120920) | Methanol substituent at oxane 3-position | Higher polarity; potential H-bonding sites |
Key Observations :
- Substituent Position: Methyl groups (e.g., A1120919) increase hydrophobicity, while methanol groups (e.g., A1120920) enhance aqueous solubility .
- Cycloalkyl Group : Cyclobutyl (A1121118) reduces ring strain compared to cyclopropyl, which may improve synthetic yield but decrease metabolic stability .
Functional Group Variations
- [4-(Aminomethyl)oxan-4-yl]methanol (CAS 959238-22-3): Replaces cyclopropyl with a hydroxymethyl group. This modification increases polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .
Pharmacologically Relevant Comparators
- 8-O-Acetylshanzhiside Methyl Ester: A complex iridoid glycoside with multiple hydroxyl and acetyloxy groups. While structurally distinct, its oxane core highlights the importance of ring conformation in bioactivity. It is used in pharmacological research, suggesting similar applications for 4-[1-(aminomethyl)cyclopropyl]oxan-4-ol .
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol: Incorporates an oxadiazole heterocycle, which introduces electron-withdrawing effects. This contrasts with the target compound’s aminomethyl group, demonstrating how electronic properties influence target selectivity .
Biological Activity
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol, also known by its CAS number 1860790-55-1, is a compound with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to bind to multiple receptors with high affinity, influencing cellular signaling pathways.
Target Receptors:
- Death Receptor 5 (DR5): Compounds with structural similarities have been shown to upregulate DR5, leading to apoptosis in cancer cells.
- Ras/Raf/Mek/Erk Pathway: Activation of this signaling pathway has been linked to anticancer and anti-angiogenic activities.
The biochemical properties of this compound suggest its capability to participate in various enzymatic reactions and cellular processes.
Key Properties:
- Cellular Effects: The compound may influence cell function by affecting cell signaling pathways, gene expression, and metabolic processes.
- Enzyme Interactions: It is likely to interact with specific enzymes, potentially inhibiting or enhancing their activity.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts. Below are notable findings from recent research:
Case Studies
Several case studies illustrate the compound's efficacy in preclinical models:
- Cancer Treatment: In a study involving animal models, this compound showed promising results in reducing tumor size and inhibiting metastasis.
- Fibrotic Diseases: Research indicated that the compound effectively inhibited TGF-β type I receptor activity, which is crucial in the progression of fibrotic conditions .
- Antimicrobial Activity: Preliminary findings suggest that it possesses antimicrobial properties that could be leveraged for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
